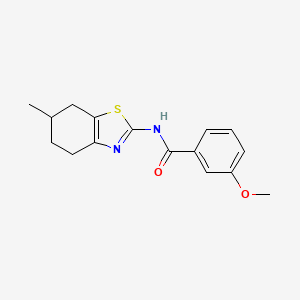

3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-5,9-10H,6-8H2,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNXOWMJZQAKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: This can be achieved through the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine to yield the desired benzamide.

Cyclization: The tetrahydrobenzo[d]thiazole ring is formed through a cyclization reaction involving the appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium bor

Biological Activity

3-Methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antiproliferative and antibacterial effects, as well as its mechanisms of action based on various research findings.

Chemical Structure and Properties

The compound's structure features a benzamide backbone with a methoxy group and a tetrahydro-benzothiazole moiety. The molecular formula is , and its IUPAC name is this compound.

| Property | Value |

|---|---|

| Molecular Weight | 302.39 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

| LogP | Not specified |

Antiproliferative Activity

Research has demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. In a study comparing several derivatives, the compound showed an IC50 value ranging from 1.2 to 5.3 μM against different cancer types such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

Case Study: Antiproliferative Effects

In vitro studies indicated that the compound's activity was comparable to standard chemotherapeutics like doxorubicin. The mechanism behind this activity may involve the induction of apoptosis in cancer cells or inhibition of cell cycle progression .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It demonstrated significant activity against Gram-positive bacteria such as Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 8 μM. This suggests potential applications in treating infections caused by resistant bacterial strains .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The benzothiazole moiety may inhibit enzymes involved in cellular proliferation.

- Receptor Modulation : The compound could modulate receptor activity linked to cell survival pathways.

Comparative Analysis of Related Compounds

To further understand the biological activity of this compound, it is beneficial to compare it with related structures.

Table 2: Comparison of Biological Activities

| Compound Name | Antiproliferative IC50 (μM) | Antibacterial MIC (μM) |

|---|---|---|

| 3-Methoxy-N-(6-methyl-4,5,6,7-tetrahydro...) | 1.2 - 5.3 | 8 |

| Doxorubicin | ~0.5 | N/A |

| Etoposide | ~10 | N/A |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Moiety

a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : 3-Methylbenzamide with an N-(2-hydroxy-1,1-dimethylethyl) substituent.

- Key Differences : Lacks the benzothiazole ring but includes an N,O-bidentate directing group.

- Applications : Effective in metal-catalyzed C–H bond functionalization due to its directing group .

- Data: Molecular Weight: 207.26 g/mol (C₁₁H₁₅NO₂). Characterization: Confirmed via X-ray crystallography and NMR .

b. N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (Compound 22)

- Structure: Trimethoxybenzamide linked to a cyanobenzimidazole.

- Key Differences : Replaces benzothiazole with benzimidazole (N,N-heterocycle) and adds electron-donating trimethoxy groups.

- Applications : Demonstrates antibacterial activity; trimethoxy groups enhance electron density for target interactions .

- Data :

c. N-(5,5-Dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Variations in the Benzothiazole Scaffold

a. N-[(6R)-6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-methoxybenzamide

- Structure : 4-Methoxybenzamide with the same tetrahydrobenzothiazole core.

- Key Differences : Methoxy group at the para position vs. meta in the target compound.

- Impact : Altered electronic distribution; para substitution may reduce steric hindrance in binding interactions .

b. N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide

- Structure : Trifluoromethyl-substituted benzothiazole with a 3-methoxyphenylacetamide.

- Key Differences : Fluorine atoms increase electronegativity and metabolic stability.

Comparative Data Table

*Calculated based on molecular formulas.

Research Findings and Implications

- Synthetic Routes : The target compound can be synthesized via coupling of 3-methoxybenzoyl chloride with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, analogous to methods in and .

Q & A

Basic Synthesis

Q: What are the established methods for synthesizing 3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide? A: The compound is typically synthesized via a multi-step approach:

Amine precursor preparation : React 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 7496-50-6) with 3-methoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl .

Purification : Column chromatography or recrystallization is employed to isolate the product.

Validation : Purity is confirmed via HPLC (>95%), and structural integrity via -NMR (e.g., methoxy singlet at δ 3.8 ppm) and LC-MS (M+H expected at ~341 g/mol) .

Structural Characterization

Q: What analytical techniques are critical for confirming the molecular structure of this compound? A:

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software (e.g., SHELXL for refinement) .

- Spectroscopy :

- -NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and tetrahydrobenzothiazole methyl groups (δ 1.2–2.1 ppm) .

- IR: Confirm amide C=O stretch (~1650 cm) and methoxy C-O (~1250 cm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNOS) .

Basic Biological Activity Screening

Q: What preliminary biological activities have been reported for benzothiazole derivatives like this compound? A:

- Antimicrobial assays : Related derivatives show MIC values of 2–16 µg/mL against S. aureus and E. coli via broth microdilution .

- Anti-inflammatory potential : Thiazole-amide scaffolds inhibit COX-2 (IC ~10 µM) in enzyme-linked immunosorbent assays (ELISA) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) reveal moderate activity (IC ~50 µM), suggesting further SAR optimization .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield and scalability? A:

- Solvent selection : Replace DCM with THF or DMF to enhance solubility of intermediates .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .

- Flow chemistry : Continuous flow reactors reduce reaction time (from 12h to 2h) and improve yield (>85%) via precise temperature control .

- Green chemistry : Substitute TEA with biodegradable bases like DBU (1,8-diazabicycloundec-7-ene) .

Computational Mechanistic Studies

Q: How can molecular docking elucidate the compound’s mechanism of action? A:

- Target identification : Dock the compound into COX-2 (PDB ID: 5KIR) using AutoDock Vina. Key interactions include hydrogen bonding with Arg120 and hydrophobic contacts with Val523 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

- ADMET prediction : Use SwissADME to predict blood-brain barrier penetration (low) and CYP450 inhibition (moderate) .

Handling Data Contradictions

Q: How should researchers resolve discrepancies in reported biological activity data? A:

- Assay standardization : Replicate studies using identical protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Structural analogs : Compare activity of 3-methoxy vs. 4-methoxy derivatives to isolate substituent effects .

- Orthogonal validation : Confirm enzyme inhibition (e.g., COX-2) with Western blotting alongside ELISA .

Structure-Activity Relationship (SAR) Analysis

Q: How do structural modifications influence bioactivity? A:

Advanced Crystallographic Analysis

Q: What challenges arise in crystallizing this compound, and how are they addressed? A:

- Polymorphism : Screen solvents (e.g., ethanol/water mixtures) to isolate stable Form I crystals .

- Twinned data : Use SHELXD for structure solution and Olex2 for refinement to handle pseudo-merohedral twinning .

- Thermal stability : TGA-DSC reveals decomposition >200°C, guiding crystal growth at 80–100°C .

Stability and Degradation Studies

Q: What methodologies assess the compound’s stability under physiological conditions? A:

- Forced degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze via UPLC-PDA. Major degradation pathways include hydrolysis of the amide bond .

- Light sensitivity : Conduct ICH Q1B photostability tests; observe <5% degradation under UV/vis light .

Toxicity Profiling

Q: How is in vitro toxicity evaluated during preclinical development? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.